

7-Chlorothiazolo[5,4-B]pyridine CAS number and identifiers

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Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-B]pyridine

Cat. No.: B11785982

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An In-Depth Technical Guide to 7-Chlorothiazolo[5,4-b]pyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic scaffold **7-Chlorothiazolo[5,4-b]pyridine**. This compound is a crucial building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibition for oncology. This document provides core identifiers, physicochemical properties, detailed synthetic and analytical protocols, and an exploration of its applications, grounded in authoritative scientific literature.

Core Identifiers and Chemical Structure

7-Chlorothiazolo[5,4-b]pyridine is a fused heterocyclic system where a thiazole ring is annulated to a pyridine ring. The chlorine substituent at the 7-position is a key functional handle, enabling further chemical modifications, typically through nucleophilic substitution reactions, to build molecular diversity.

Below is a table summarizing the primary identifiers for this compound. It is critical to distinguish this isomer from related structures such as 7-Chlorothiazolo[4,5-b]pyridine or 2-Chlorothiazolo[5,4-b]pyridine[1][2].

Identifier	Value	Source
IUPAC Name	7-chloro-[1][3]thiazolo[5,4-b]pyridine	PubChem[4]
Molecular Formula	C ₆ H ₃ ClN ₂ S	PubChem[4]
Molecular Weight	170.62 g/mol	BLD Pharm[2]
Monoisotopic Mass	169.97055 Da	PubChem[4]
PubChem CID	58332178	PubChem[4]
SMILES	<chem>C1=CN=C2C(=C1Cl)N=CS2</chem>	PubChem[4]
InChI	InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H	PubChem[4]
InChIKey	HLANSJRABYKWOZ-UHFFFAOYSA-N	PubChem[4]

Caption: 2D Structure of **7-Chlorothiazolo[5,4-b]pyridine**.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data below are computationally predicted values that provide initial guidance for experimental design.

Property	Predicted Value	Detail
XLogP3	2.3	A measure of lipophilicity.[4]
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	2	
Rotatable Bond Count	0	
Topological Polar Surface Area	54 Å ²	
Collision Cross Section (CCS)	[M+H] ⁺ : 126.6 Å ²	Predicted CCS values provide insight into the molecule's shape in the gas phase for ion mobility-mass spectrometry.[4]
	[M+Na] ⁺ : 140.3 Å ²	[4]
	[M-H] ⁻ : 129.9 Å ²	[4]

Synthesis and Characterization

The thiazolo[5,4-b]pyridine scaffold is accessible through multi-step synthetic sequences, often starting from commercially available substituted pyridines.[5] The chlorine atom at position 7 makes it a valuable intermediate for creating libraries of compounds through substitution reactions.

General Synthetic Workflow

A common strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine core. A representative multi-step synthesis starts from an inexpensive substituted nitropyridine, as outlined in the workflow below.[5] This approach allows for the systematic introduction of various functional groups.



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Caption: Generalized synthetic route to the thiazolo[5,4-b]pyridine scaffold.

Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Core

This protocol is a representative example based on methodologies for synthesizing derivatives of the target scaffold.^{[5][6]} Researchers must adapt conditions based on the specific substituents and scale.

Objective: To synthesize a 2-amino-thiazolo[5,4-b]pyridine intermediate from a 2-chloro-3-aminopyridine precursor.

Materials:

- 2-Chloro-3-aminopyridine derivative
- Potassium thiocyanate (KSCN)
- Bromine (Br₂)
- Acetic Acid (glacial)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle

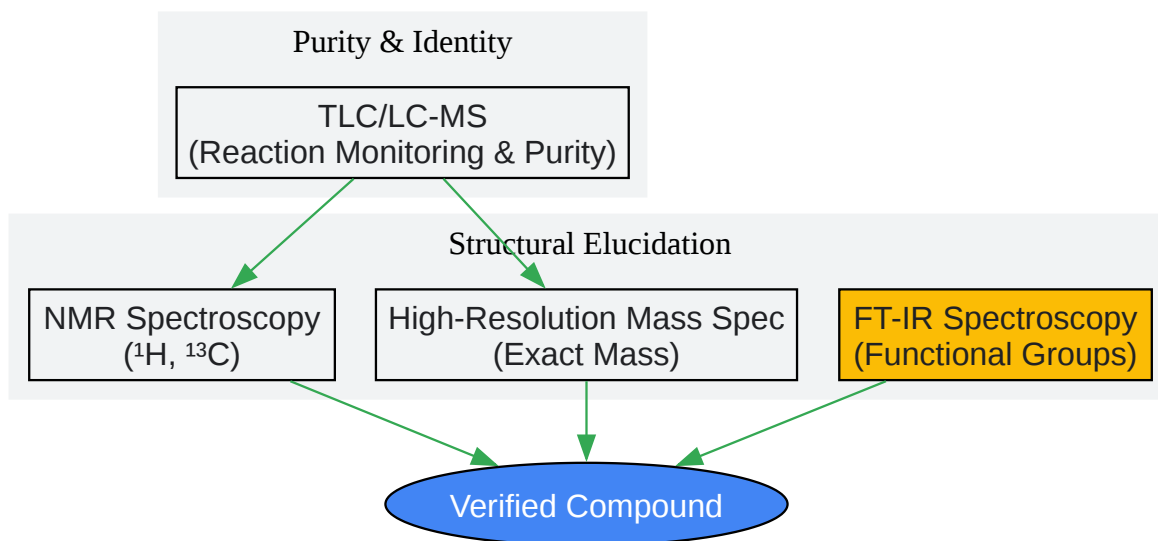
Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloro-3-aminopyridine starting material (1.0 eq) in glacial acetic acid.
- **Thiocyanation:** Add potassium thiocyanate (2.2 eq) to the solution and stir until fully dissolved.
- **Bromination:** Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise, ensuring the temperature does not exceed 10 °C. The causality here is critical: the in situ formation of thiocyanogen ((SCN)₂) is electrophilic and will attack the electron-rich amino group, initiating the cyclization.

- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
- **Isolation:** The resulting precipitate is the crude 2-aminothiazolo[5,4-b]pyridine derivative. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization Workflow

The identity and purity of the synthesized **7-Chlorothiazolo[5,4-b]pyridine** and its derivatives must be rigorously confirmed. All novel compounds are typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis.[5]



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Caption: Standard workflow for the analytical characterization of the final product.

Applications in Drug Discovery & Medicinal Chemistry

The thiazolo[5,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its rigid, planar nature and the strategic placement of nitrogen and sulfur atoms make it an excellent platform for developing kinase inhibitors.[5][7]

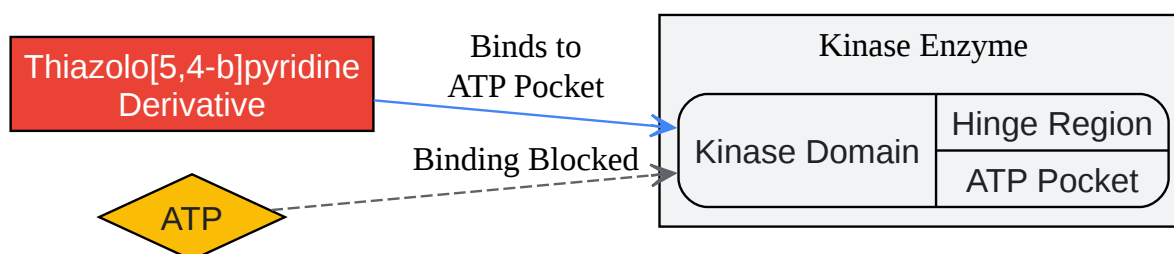
Inhibition of Phosphoinositide 3-Kinase (PI3K)

Several studies have identified novel thiazolo[5,4-b]pyridine derivatives as potent inhibitors of PI3K, a family of enzymes critical to cell growth, proliferation, and survival.[5][6] Overactivation of the PI3K pathway is a hallmark of many cancers.

Derivatives of **7-Chlorothiazolo[5,4-b]pyridine** are designed to bind to the ATP-binding pocket of the kinase. Docking analyses reveal that the N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions.[5][6] The chlorine at the 7-position can be replaced with various moieties to enhance potency and selectivity for specific PI3K isoforms (α , β , γ , δ). For instance, structure-activity relationship (SAR) studies have shown that adding a sulfonamide functionality at this position is important for PI3K α inhibitory activity.[6]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The scaffold has also been explored for the development of potent and selective EGFR-tyrosine kinase (TK) inhibitors.[8] EGFR is another crucial target in oncology, particularly in non-small cell lung cancer. The goal is to design molecules that can overcome resistance mutations that often arise with first- and second-generation EGFR inhibitors.[8]



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Caption: Competitive inhibition of ATP binding by a thiazolo[5,4-b]pyridine derivative.

Safety and Handling

No specific toxicology data for **7-Chlorothiazolo[5,4-b]pyridine** is readily available. As with any chlorinated heterocyclic compound of unknown toxicity, it should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. A material safety data sheet (MSDS) should be consulted from the supplier before use.

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